(S)-(+)-2-Pentanol
Overview
Description
(S)-(+)-2-Pentanol , also known as (S)-amyl alcohol , is an organic compound with the chemical formula C<sub>5</sub>H<sub>12</sub>O . It belongs to the class of alcohols and is a colorless liquid with a characteristic fruity odor. It is chiral, meaning it exists in two enantiomeric forms: (S)-(+)-2-Pentanol and ®-(-)-2-Pentanol.
Synthesis Analysis
The synthesis of (S)-(+)-2-Pentanol can be achieved through several methods, including:
- Hydroboration-Oxidation : Alkene hydroboration followed by oxidation with hydrogen peroxide or other oxidizing agents.
- Reduction of Ketones or Aldehydes : Reduction of the corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Molecular Structure Analysis
The molecular structure of (S)-(+)-2-Pentanol consists of a five-carbon chain with a hydroxyl group (OH) attached to the second carbon atom. The stereochemistry at the chiral center determines its optical activity.
Chemical Reactions Analysis
- Oxidation : (S)-(+)-2-Pentanol can be oxidized to form the corresponding carboxylic acid.
- Esterification : Reaction with carboxylic acids or acid chlorides yields esters.
- Acid-Catalyzed Dehydration : Under acidic conditions, (S)-(+)-2-Pentanol can lose water to form 2-pentene.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Approximately -78°C
- Boiling Point : Approximately 138°C
- Density : ~0.81 g/cm³
- Solubility : Soluble in water and common organic solvents.
- Chemical Properties :
- Reacts with acids, bases, and oxidizing agents.
- Forms hydrogen bonds due to the hydroxyl group.
Scientific Research Applications
Food Industry: Flavor Analysis in Baijiu
- Methods : Liquid-liquid extraction (LLE) coupled with gas chromatography-mass spectrometry (GC-MS) using β-cyclodextrin as a chiral stationary phase is employed .
- Results : The enantiomeric ratios R:S in different types of Baijiu were found to be significant, with the (S)-form having distinct mint, plastic, and pungent notes. The olfactory thresholds were 163.30 mg/L and 78.58 mg/L in 46% ethanol and 12.62 mg/L and 3.03 mg/L in pure water, respectively .
Pharmaceutical Industry: Synthesis of Anti-Alzheimer Drugs
- Methods : Enantioselective kinetic resolution of racemic-2-pentanol is performed using Novozyme 435 and vinyl butyrate in a bioreactor at controlled conditions .
Nanotechnology: Synthesis of Nanoparticles
- Results : The synthesized nanoparticles exhibit unique properties like increased reactivity, strength, or electrical conductivity, which are quantified using techniques such as electron microscopy and spectroscopy .
Catalysis: Enhancing Reaction Efficiency
- Results : Improvements in reaction efficiency and selectivity are measured, with potential reductions in energy consumption and waste production .
Biomedical Applications: Drug Delivery Systems
Safety And Hazards
- Flammable : (S)-(+)-2-Pentanol is flammable and should be handled with care.
- Irritant : It may cause skin and eye irritation.
- Inhalation : Inhalation of vapors can cause respiratory irritation.
- Environmental Impact : It is harmful to aquatic life.
Future Directions
Research on (S)-(+)-2-Pentanol continues to explore its applications in green chemistry, pharmaceuticals, and flavorings. Future studies may focus on sustainable synthesis methods and novel uses.
Please note that this analysis is based on existing knowledge and research. For specific details, consult relevant scientific literature12. If you have any further questions, feel free to ask!
properties
IUPAC Name |
(2S)-pentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLIDXNZAXMDK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044955 | |
Record name | (+)-2-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Pentanol | |
CAS RN |
26184-62-3 | |
Record name | (+)-2-Pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26184-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-2-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-pentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pentanol, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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